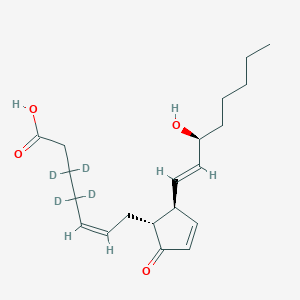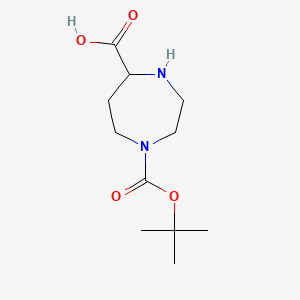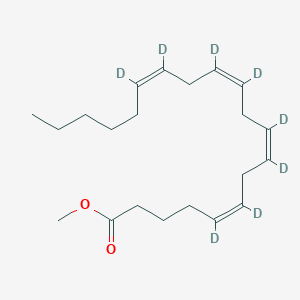
Arachidonic Acid methyl ester-d8
Overview
Description
Arachidonic Acid Methyl Ester-d8 is a deuterated form of arachidonic acid methyl ester, where eight hydrogen atoms are replaced with deuterium. This compound is primarily used as an internal standard in mass spectrometry due to its stable isotopic labeling, which aids in the accurate quantification of arachidonic acid and its metabolites in various biological samples .
Mechanism of Action
Target of Action
Arachidonic Acid Methyl Ester-d8, also known as Methyl Arachidonate-d8, is a potent activator of Protein Kinase C . Protein Kinase C is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
Methyl Arachidonate-d8 interacts with its target, Protein Kinase C, in a concentration-dependent manner . At lower concentrations, the effect is due to cyclooxygenase products , while at higher concentrations, lipoxygenase products mediate the effect . These interactions result in changes in the phosphorylation state of proteins, thereby altering their activity and function .
Biochemical Pathways
This compound is involved in the Arachidonic Acid Metabolic Pathway . This pathway includes the cyclooxygenase and lipoxygenase pathways, which generate various bioactive metabolites . These metabolites play crucial roles in physiological processes such as inflammation, immune response, and cell signaling .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The activation of Protein Kinase C by this compound leads to the phosphorylation of various proteins, altering their activity and function . This can result in a wide range of cellular effects, depending on the specific proteins that are phosphorylated .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other molecules, pH, temperature, and cellular redox state can all impact the efficacy and stability of the compound . .
Biochemical Analysis
Biochemical Properties
Arachidonic Acid methyl ester-d8 is metabolized by three key enzymes: cyclooxygenase, lipoxygenase, and epoxygenase . These enzymes convert this compound into more than one hundred fifty different potent primary autacoid metabolites . These metabolites interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions in organisms ranging from fungi to plants to mammals .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It plays a significant role in the modulation of vascular tone and cardiovascular complications, including atherosclerosis, hypertension, and myocardial infarction .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a potent activator of protein kinase C at certain concentrations .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have shown a reduction in the risk of cardiovascular events by increasing its intake .
Metabolic Pathways
This compound is involved in the Arachidonic Acid metabolic pathway . It interacts with various enzymes and cofactors, affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . Its localization or accumulation can be influenced by any transporters or binding proteins it interacts with .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are crucial for understanding its role in cellular processes . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Arachidonic Acid Methyl Ester-d8 typically involves the esterification of deuterated arachidonic acid with methanol. The reaction is catalyzed by acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The process involves heating the mixture under reflux to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated arachidonic acid and methanol, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Arachidonic Acid Methyl Ester-d8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert it back to arachidonic acid.
Substitution: It can undergo substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often catalyzed by enzymes such as lipoxygenases.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products:
Oxidation: Hydroperoxides, epoxides, and other oxygenated derivatives.
Reduction: Arachidonic acid.
Substitution: Various substituted esters depending on the reagents used.
Scientific Research Applications
Arachidonic Acid Methyl Ester-d8 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of fatty acids and their metabolites.
Biology: Helps in studying lipid metabolism and signaling pathways involving arachidonic acid.
Medicine: Used in research related to inflammatory diseases, as arachidonic acid is a precursor to various pro-inflammatory eicosanoids.
Industry: Employed in the development of pharmaceuticals and nutraceuticals targeting lipid-related disorders
Comparison with Similar Compounds
Methyl Arachidonate: Similar in structure but lacks deuterium labeling.
Arachidonic Acid: The non-esterified form of the compound.
Docosahexaenoic Acid Methyl Ester: Another polyunsaturated fatty acid methyl ester with different biological roles
Uniqueness: Arachidonic Acid Methyl Ester-d8 is unique due to its deuterium labeling, which provides distinct advantages in mass spectrometry, such as improved accuracy and sensitivity in the quantification of arachidonic acid and its metabolites .
Properties
IUPAC Name |
methyl (5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3/b8-7-,11-10-,14-13-,17-16-/i7D,8D,10D,11D,13D,14D,16D,17D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIDNKMQBYGNIW-SHGAEZPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)OC)/[2H])/[2H])/[2H])/CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


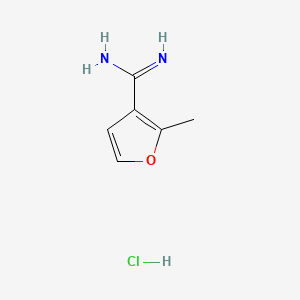
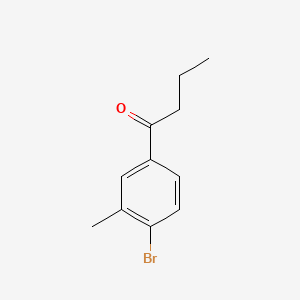
![6-Oxabicyclo[3.1.0]hexan-2-ol,4-[(tetrahydro-2H-pyran-2-yl)oxy]-,[1R-(1-alpha-,2-bta-,4-alpha-,5-alp](/img/new.no-structure.jpg)
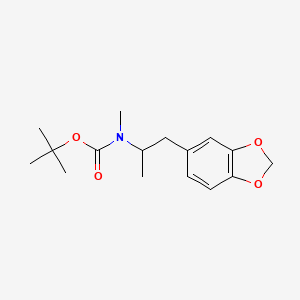
![Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B593901.png)
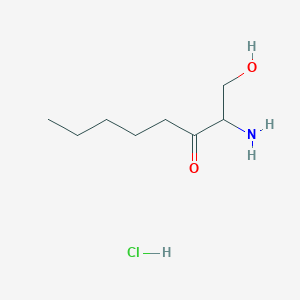
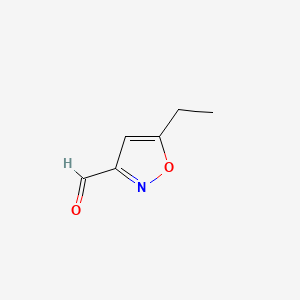
![2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B593905.png)
